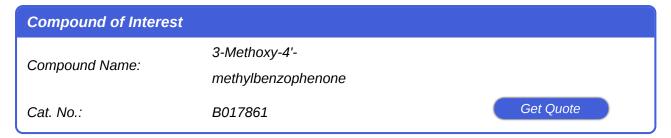


# Technical Guide: 3-Methoxy-4'-methylbenzophenone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Methoxy-4'-methylbenzophenone**, including its physicochemical properties, detailed synthesis protocols, and characterization data.

## **Core Data Summary**

The following table summarizes the key quantitative data for **3-Methoxy-4'-methylbenzophenone**.



Property	Value	Reference
Molecular Weight	226.27 g/mol	[1]
Molecular Formula	C15H14O2	[1]
CAS Number	82520-37-4	[1]
Elemental Analysis (Calculated)	C, 79.62%; H, 6.24%	[2]
Elemental Analysis (Found)	C, 79.53%; H, 6.22%	[2]
Infrared (IR) Spectrum (Nujol)	1690 cm <sup>-1</sup> (C=O)	[2]
¹H-NMR (CDCl₃) δ (ppm)	2.44 (s, 3H), 3.86 (s, 3H), 7.08-7.18 (m, 1H), 7.20-7.40 (m, 5H), 7.73 (d, 2H, J=8.4 Hz)	[2]

## **Experimental Protocols**

## Synthesis of 3-Methoxy-4'-methylbenzophenone via Friedel-Crafts Acylation[2]

This protocol details the synthesis of **3-Methoxy-4'-methylbenzophenone** using a Friedel-Crafts acylation reaction.

#### Materials:

- 3-Methoxybenzoyl chloride
- Toluene
- Aluminum chloride (AlCl<sub>3</sub>)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Hydrochloric acid (HCl), 37%
- Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)



Ice

#### Procedure:

- Reaction Setup: In a reaction vessel, prepare a suspension of aluminum chloride (1.1 equivalents) in 40 ml of dichloromethane.
- Addition of Reactants: Prepare a solution of 3-methoxybenzoyl chloride (12.0 g) and toluene (1 equivalent) in 10 ml of dichloromethane. Add this solution dropwise to the aluminum chloride suspension.
- Reaction: Stir the resulting mixture at room temperature for 4 hours.
- Quenching: Pour the reaction mixture into 200 ml of an ice-cold 1:1 (v/v) mixture of ice and 37% hydrochloric acid.
- Extraction: Separate the organic and aqueous phases.
- Drying: Dehydrate the organic phase with sodium sulfate.
- Solvent Removal: Filter the mixture and evaporate the organic solvent to obtain 4-methyl-3'-methoxybenzophenone. The reported yield is quantitative.

### **Characterization Methods**

- Infrared (IR) Spectroscopy: The product can be characterized by IR spectroscopy to identify the carbonyl (C=O) functional group.[2]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H-NMR spectroscopy is used to confirm the structure of the synthesized compound by analyzing the chemical shifts and splitting patterns of the protons.[2]
- Elemental Analysis: Combustion analysis can be performed to determine the elemental composition (C, H) of the product, which should correspond to the calculated values for C<sub>15</sub>H<sub>14</sub>O<sub>2</sub>.[2]

### **Visualizations**



Caption: Synthesis workflow for **3-Methoxy-4'-methylbenzophenone**.

Caption: Properties and analysis of **3-Methoxy-4'-methylbenzophenone**.

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  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b017861#3-methoxy-4-methylbenzophenone-molecular-weight]

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